molecular formula C7H2ClF4NO3 B1402263 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene CAS No. 1417566-48-3

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1402263
CAS No.: 1417566-48-3
M. Wt: 259.54 g/mol
InChI Key: QYPORAXZLYCVTJ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2ClF4NO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and trifluoromethoxy groups

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene typically involves multi-step reactions. One common method includes the nitration of 1-chloro-2-fluoro-4-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve the use of advanced catalytic processes to improve yield and selectivity. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to synthesize complex aromatic compounds, including this compound .

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-fluoro-4-(trifluoromethoxy)aniline .

Scientific Research Applications

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene, a compound with the molecular formula C7H3ClF4NO2C_7H_3ClF_4NO_2 and CAS number 121-17-5, is recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight225.55 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point240.1 ± 20.0 °C
Melting Point61 °C
LogP2.66
Hazard CodesXi: Irritant

The biological activity of this compound can be attributed to its nitro group, which is known to undergo reduction in biological systems, leading to the formation of reactive nitrogen species (RNS). These species can interact with various cellular targets, including proteins and nucleic acids, thereby exerting antimicrobial and anticancer effects.

Nitro Group Reduction

The nitro group in this compound is crucial for its biological efficacy. Studies have shown that compounds containing nitro groups can release nitric oxide (NONO) upon reduction, which plays a significant role in microbial inhibition and tumor cell apoptosis .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the trifluoromethoxy and nitro groups significantly influence the compound's biological activity. The presence of trifluoromethyl groups enhances lipophilicity and membrane permeability, which are essential for effective drug action .

Key Findings from SAR Studies:

  • Increased Potency : The introduction of trifluoromethyl groups has been associated with increased potency against various bacterial strains.
  • Selectivity : The compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting a therapeutic window for potential use in cancer therapy .

Case Studies

Several studies have investigated the biological activity of similar compounds with either trifluoromethoxy or nitro substituents:

  • Antimicrobial Activity : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus as low as 2.4 μM, indicating strong antibacterial properties .
  • Anticancer Activity : In vitro testing revealed that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
  • Mechanistic Insights : Research on related triazine compounds highlighted the importance of intracellular NONO release in mediating their antibacterial effects, suggesting that similar mechanisms may apply to this compound .

Properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPORAXZLYCVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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